molecular formula C9H13NO2S B3218030 (4-Methyl-3-(methylsulfonyl)phenyl)methanamine CAS No. 1186518-69-3

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine

Cat. No. B3218030
Key on ui cas rn: 1186518-69-3
M. Wt: 199.27
InChI Key: KMGIUEVURYGDAE-UHFFFAOYSA-N
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Patent
US08946439B2

Procedure details

A round bottom flask was charged with 4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene (5.0 g, 22.17 mmol), THF (40 mL), triphenylphosphine (6.4 g, 24.3 mmol) and water (1.6 mL, 34.2 mmol) at 0° C., and the reaction mixture was stirred at room temperature over night. The solvents were removed and the residue was dissolved in MTBE and 20% HCl in dioxane was added dropwise at 0° C. and the resulting salt was collected and washed with EtOAc. The salt was then neutralized with 6N aq. NaOH and extracted with CH2Cl2. The organic layers were concentrated under reduced pressure to get the title compound as a very thick oil. 1H NMR (400 MHz, CDCl3): 7.98 (s, 1H), 7.50 (d, 1H, J=8.0 Hz), 7.32 (d, 1H, J=8.0 Hz), 3.93 (s, 2H), 3.08 (s, 3H), 2.69 (s, 3H).
Name
4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:6]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][NH2:1])=[CH:6][C:7]=1[S:12]([CH3:15])(=[O:14])=[O:13]

Inputs

Step One
Name
4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene
Quantity
5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=C(C=C1)C)S(=O)(=O)C
Name
Quantity
6.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in MTBE
ADDITION
Type
ADDITION
Details
20% HCl in dioxane was added dropwise at 0° C.
CUSTOM
Type
CUSTOM
Details
the resulting salt was collected
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)CN)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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